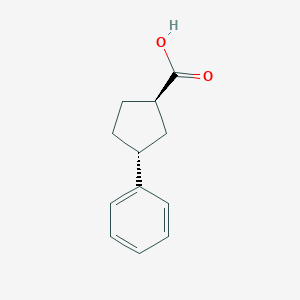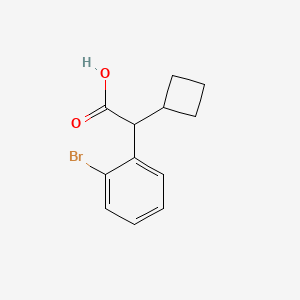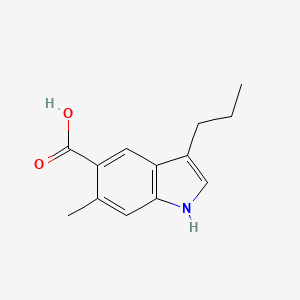
2-(oxan-3-yl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Oxan-3-yl)propanal (2-OP) is an organic compound belonging to the class of oxanones, a family of cyclic ketones containing an oxygen atom in the ring. It is a colourless liquid with a sweet odour and a boiling point of 95°C. 2-OP has a wide range of applications in the fields of organic synthesis and pharmaceuticals, and is widely used as a building block for the synthesis of various compounds.
Mécanisme D'action
2-(oxan-3-yl)propanal is a versatile reagent that can be used in a variety of reactions, such as nucleophilic addition, substitution, and condensation reactions. In nucleophilic addition reactions, 2-(oxan-3-yl)propanal acts as a nucleophile, reacting with electrophiles to form a new bond. In substitution reactions, 2-(oxan-3-yl)propanal can act as a leaving group, allowing the substitution of a different group into the molecule. In condensation reactions, 2-(oxan-3-yl)propanal can act as a catalyst, allowing the formation of a new bond between two molecules.
Biochemical and Physiological Effects
2-(oxan-3-yl)propanal has been found to have a wide range of biochemical and physiological effects. In animal studies, 2-(oxan-3-yl)propanal has been found to have anti-inflammatory and antioxidant effects. It has also been found to reduce the levels of lipid peroxidation and to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, 2-(oxan-3-yl)propanal has been found to have antifungal and antimicrobial effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(oxan-3-yl)propanal is a versatile reagent that can be used in a variety of lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. Additionally, it is relatively non-toxic and has low reactivity. However, it is important to note that 2-(oxan-3-yl)propanal is a flammable liquid and should be handled with care.
Orientations Futures
The potential applications of 2-(oxan-3-yl)propanal are vast, and there are many areas of research that could be explored. For example, further research could be done to explore the use of 2-(oxan-3-yl)propanal in the synthesis of new drugs and agrochemicals. Additionally, further research could be done to explore the biochemical and physiological effects of 2-(oxan-3-yl)propanal on different organisms. Finally, further research could be done to explore the potential applications of 2-(oxan-3-yl)propanal in the field of nanotechnology.
Méthodes De Synthèse
2-(oxan-3-yl)propanal can be synthesized from the reaction of ethyl chloroacetate with sodium ethoxide in the presence of a catalyst. The reaction is as follows:
Ethyl chloroacetate + Sodium ethoxide → 2-(oxan-3-yl)propanal
The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the reaction temperature is kept between 0 and 10°C. The reaction is complete within 1-2 hours.
Applications De Recherche Scientifique
2-(oxan-3-yl)propanal is widely used in the synthesis of various compounds, such as polymers, dyes, pharmaceuticals, and agrochemicals. It is also used in the synthesis of polymers, such as polyethers, polyesters, and polyamides. Additionally, it is used in the synthesis of dyes, such as azo dyes and reactive dyes. In the pharmaceutical industry, 2-(oxan-3-yl)propanal is used in the synthesis of drugs, such as antimalarials, antifungals, and antibiotics. In the agrochemical industry, it is used in the synthesis of insecticides, herbicides, and fungicides.
Propriétés
IUPAC Name |
2-(oxan-3-yl)propanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-7(5-9)8-3-2-4-10-6-8/h5,7-8H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJRTJRNUWQUHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1CCCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(4S)-4-aminopentyl]carbamate](/img/structure/B6619265.png)
![tert-butyl N-[(4R)-4-aminopentyl]carbamate](/img/structure/B6619270.png)
![tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate](/img/structure/B6619277.png)




![1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine](/img/structure/B6619332.png)

![2-[(4-tert-butylphenyl)amino]ethane-1-thiol](/img/structure/B6619347.png)


![2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B6619372.png)
